(1S,2S)-(+)-Pseudoephedrinepropionamide (1S,2S)-(+)-Pseudoephedrinepropionamide
Brand Name: Vulcanchem
CAS No.: 159213-03-3
VCID: VC21128273
InChI: InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1
SMILES: CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

(1S,2S)-(+)-Pseudoephedrinepropionamide

CAS No.: 159213-03-3

Cat. No.: VC21128273

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-(+)-Pseudoephedrinepropionamide - 159213-03-3

Specification

CAS No. 159213-03-3
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide
Standard InChI InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1
Standard InChI Key NOUIRZGGWSLLAJ-GXFFZTMASA-N
Isomeric SMILES CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O
SMILES CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O
Canonical SMILES CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator